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Compound of Interest

Compound Name:
2,3,6,7,10,11-

Hexabromotriphenylene

Cat. No.: B1337539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of hexabromotriphenylene. The information is curated for researchers and

professionals in the fields of materials science and drug development, with a focus on data

presentation, experimental methodologies, and logical workflows.

Introduction
Hexabromotriphenylene is a polybrominated aromatic hydrocarbon based on the triphenylene

core structure.[1] The presence of six bromine atoms significantly influences its electronic,

physical, and chemical properties, making it a molecule of interest for applications in organic

electronics, materials science, and as a precursor for the synthesis of more complex molecular

architectures.[1][2] Its high degree of bromination imparts properties such as enhanced stability

and potential flame-retardant capabilities.[1]

Physical Properties
Hexabromotriphenylene is typically a solid at room temperature, appearing as a white to light

yellow or light red powder or crystal.[3][4] A key characteristic is its high melting point, which is

consistently reported to be above 300 °C.[5] The compound is noted for its low solubility in

water and common organic solvents, a factor that can present challenges in its characterization

and processing.[1][5]
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Table 1: Physical Properties of Hexabromotriphenylene

Property Value Source(s)

Molecular Formula C₁₈H₆Br₆ [2][6]

Molecular Weight 701.67 g/mol [2][6]

Appearance
White to light yellow to light red

powder/crystal
[3][4]

Melting Point > 300 °C [5]

Solubility
Insoluble in water; low

solubility in organic solvents
[1][5]

Computed LogP 9.7212 [6]

Chemical Properties and Reactivity
The chemical behavior of hexabromotriphenylene is dominated by the electron-withdrawing

nature of the six bromine atoms and the extended π-system of the triphenylene core. This

structure imparts significant stability to the molecule.[1]

Reactivity:

Electron Acceptor: The high degree of bromination makes the aromatic core electron-

deficient. This is substantiated by studies on its interaction with electrons, which show it has

a positive adiabatic electron affinity, indicating it can accept an electron to form a stable

anion.[7][8]

Precursor for Synthesis: Hexabromotriphenylene serves as a versatile building block in

organic synthesis. The bromine atoms can be substituted through various cross-coupling

reactions to introduce new functional groups and extend the π-conjugation, leading to the

formation of novel materials for organic electronics and liquid crystals.[2]

Stability: The polycyclic aromatic structure and the strong carbon-bromine bonds contribute

to its high thermal and chemical stability.[1]
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Hazards: According to the Globally Harmonized System of Classification and Labelling of

Chemicals (GHS), hexabromotriphenylene is classified with the following hazard statements:

H315: Causes skin irritation.[6]

H319: Causes serious eye irritation.[6]

Spectroscopic Properties
Due to its low solubility, obtaining high-quality spectroscopic data in solution can be

challenging.[5]

Table 2: Spectroscopic Data for Hexabromotriphenylene
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Technique Data Source(s)

¹H NMR δ = 8.72 (s, 6H, Ar-H) in CDCl₃ [5]

IR (KBr)
νmax = 1585, 1551, 1454,

1365, 1119, 873, 863 cm⁻¹
[5]

¹³C NMR
Data not readily available in

the searched literature.

Mass Spectrometry

The presence of six bromine

atoms is expected to yield a

characteristic isotopic pattern

due to the nearly 1:1 ratio of

⁷⁹Br and ⁸¹Br isotopes.

[9]

UV-Vis Absorption

As a triphenylene derivative, it

is expected to have absorption

bands in the UV region. The

parent triphenylene has an

absorption maximum at 274

nm.

[10]

Emission

The parent triphenylene

exhibits fluorescence with an

emission peak at 354 nm. The

properties of the hexabromo

derivative may be influenced

by the heavy atom effect of

bromine.

Electronic Properties
The electronic properties of hexabromotriphenylene are of significant interest for its potential

applications in organic semiconductor devices.

Table 3: Electronic Properties of Hexabromotriphenylene
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Property Value Source(s)

Adiabatic Electron Affinity

(EAa)
1.12 ± 0.1 eV [7][8]

HOMO Energy
Data not readily available in

the searched literature.

LUMO Energy

The positive electron affinity

indicates a low-lying LUMO

energy level.

[7][8]

HOMO-LUMO Gap
Data not readily available in

the searched literature.

The positive electron affinity suggests that hexabromotriphenylene can function as an n-type

material in organic electronic devices.[7][8]

Thermal Properties
While specific TGA and DSC data for hexabromotriphenylene are not readily available in the

searched literature, its high melting point suggests excellent thermal stability. For similar

aromatic compounds, thermogravimetric analysis (TGA) would be expected to show a high

onset of decomposition, and differential scanning calorimetry (DSC) would confirm the high

melting temperature.[11][12]

Experimental Protocols
Synthesis of Hexabromotriphenylene
A common method for the synthesis of hexabromotriphenylene is the direct bromination of

triphenylene.[5]

Materials:

Triphenylene

Nitrobenzene
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Iron powder

Bromine

Diethyl ether

Acetone

Procedure:

Dissolve triphenylene in nitrobenzene in a reaction vessel containing iron powder.

Slowly add bromine to the solution over a period of 15 minutes.

Allow the solution to stand at room temperature for 16 hours.

Heat the reaction mixture to 205 °C for 2 hours.

Cool the mixture to room temperature.

Add diethyl ether to precipitate the crude product.

Filter the mixture to collect the solid.

Wash the crude white solid sequentially with diethyl ether and acetone.

Dry the product in vacuo for 12 hours to obtain 2,3,6,7,10,11-hexabromotriphenylene.[5]

Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, though solubility

may be low).[13] Record the spectrum on a 300 MHz or higher spectrometer. The aromatic

protons are expected in the downfield region.[14]

¹³C NMR: Due to low solubility and potentially long relaxation times for the quaternary

carbons, obtaining a ¹³C NMR spectrum may require a high number of scans and a

concentrated sample.
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Mass Spectrometry (MS):

A suitable ionization technique for this non-volatile compound would be Matrix-Assisted

Laser Desorption/Ionization (MALDI) or another soft ionization method.[15][16] The mass

spectrum is expected to show a complex isotopic pattern for the molecular ion due to the six

bromine atoms.[9]

UV-Visible (UV-Vis) Spectroscopy:

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g.,

dichloromethane, THF). Record the absorption spectrum using a dual-beam UV-Vis

spectrophotometer.[17]

Thermal Analysis (TGA/DSC):

TGA: Place a small amount of the sample in an alumina pan and heat it under a nitrogen

atmosphere at a constant rate (e.g., 10 °C/min) to determine the onset of thermal

decomposition.[12]

DSC: Place a small amount of the sample in an aluminum pan and heat it under a nitrogen

atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point and any

other phase transitions.[12]

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/acs.analchem.3c04378
https://pubs.acs.org/doi/abs/10.1021/ja000832x
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Organic_Compounds_Containing_Halogen_Atoms
https://pubs.rsc.org/en/content/articlelanding/2023/cp/d3cp01630g
https://www.azom.com/article.aspx?ArticleID=23660
https://www.azom.com/article.aspx?ArticleID=23660
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Reaction Steps

Work-up and Purification

Final Product

Triphenylene

1. Mix Reactants

Nitrobenzene (Solvent) Iron Powder (Catalyst) Bromine

2. Stir at RT for 16h

3. Heat at 205°C for 2h

4. Cool to RT

5. Precipitate with Diethyl Ether

6. Filter

7. Wash with Ether & Acetone

8. Dry in vacuo

Hexabromotriphenylene

Click to download full resolution via product page

Caption: Workflow for the synthesis of hexabromotriphenylene.
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Caption: Experimental workflow for the characterization of hexabromotriphenylene.

Caption: Conceptual diagram of the electronic properties of hexabromotriphenylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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